molecular formula C18H23N3O2S B2400611 Cyclopentyl(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)methanone CAS No. 1170918-38-3

Cyclopentyl(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)methanone

Cat. No.: B2400611
CAS No.: 1170918-38-3
M. Wt: 345.46
InChI Key: AGFQWNITOSAGMI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to “Cyclopentyl(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)methanone” involves reactions of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon atoms in the molecule, respectively . Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon atoms in the molecule, respectively . Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule .

Scientific Research Applications

Synthesis and Chemical Reactivity

Cyclopentyl(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)methanone is a compound with a complex structure that can potentially serve as a precursor or an intermediate in the synthesis of a wide variety of chemical compounds. The reactions of arylmethylidene derivatives of 3H-furan-2-ones, which are structurally similar, with C-, N-, N,N-, and N,O-nucleophilic agents lead to the formation of a broad range of compounds including amides, pyrrolones, benzofurans, and thiadiazoles, showcasing the versatility of such structures in chemical synthesis (Kamneva, Anis’kova, & Egorova, 2018).

Catalysis and Biomass Conversion

In the realm of sustainable chemistry, compounds derived from biomass, such as furfural, are pivotal. The catalytic conversion of biomass-derived furfurals into cyclopentanones, a process in which structures akin to this compound might play a role, is crucial for synthesizing a diverse range of compounds with commercial applications. This underlines the importance of such chemical structures in facilitating green chemistry and sustainable processes (Dutta & Bhat, 2021).

Pharmaceutical Applications

The structural components of this compound, particularly the cyclopentanone core, are found in various bioactive molecules. Cyclopentanones serve as crucial intermediates in the synthesis of fragrances and pharmaceuticals, highlighting the compound's potential in drug development and synthesis of fine chemicals (Sinopec Shanghai, 2011).

Chemical Inhibition and Enzyme Interactions

Compounds containing structures similar to this compound play a significant role in inhibiting specific cytochrome P450 isoforms. These inhibitors are crucial for understanding drug-drug interactions and for the development of safer pharmaceuticals by predicting metabolic pathways and potential interactions within the human liver (Khojasteh et al., 2011).

Properties

IUPAC Name

cyclopentyl-[4-[[4-(furan-2-yl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2S/c22-18(14-4-1-2-5-14)21-9-7-20(8-10-21)12-17-19-15(13-24-17)16-6-3-11-23-16/h3,6,11,13-14H,1-2,4-5,7-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGFQWNITOSAGMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)N2CCN(CC2)CC3=NC(=CS3)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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